(3-Methylphenyl)(triphenyl)silane
Description
Structure
3D Structure
Properties
CAS No. |
18858-72-5 |
|---|---|
Molecular Formula |
C25H22Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(3-methylphenyl)-triphenylsilane |
InChI |
InChI=1S/C25H22Si/c1-21-12-11-19-25(20-21)26(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChI Key |
AZTDWEKBDVPDFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3 Methylphenyl Triphenyl Silane Derivatives
Catalytic Reactivity and Applications as Reagents
The application of silanes in catalysis, either as catalysts themselves or as reagents in catalytic cycles, is a vast and evolving field. The suitability of a specific silane (B1218182) is highly dependent on its structure, particularly the presence of reactive bonds like Si-H or the electronic environment around the silicon atom.
Hydrosilylation is a powerful reaction in organic synthesis that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This process is typically catalyzed by transition metal complexes, most notably those of platinum, rhodium, and iridium. The reaction is fundamental for creating new silicon-carbon bonds and is widely used in the production of silicones and in fine chemical synthesis.
A prerequisite for a silane to act as a reagent in a hydrosilylation reaction is the presence of a Si-H bond. (3-Methylphenyl)(triphenyl)silane, having its four valencies satisfied by carbon atoms, does not possess a silicon-hydride bond. Consequently, it is chemically incapable of participating as a reactant in hydrosilylation reactions. Its structure can be contrasted with a reactive counterpart like triphenylsilane (B1312308) to highlight this critical difference.
Table 2: Structural Comparison for Hydrosilylation Reactivity
| Compound | Structure | Presence of Si-H Bond | Suitable for Hydrosilylation? |
| This compound | (C₆H₅)₃Si(C₆H₄CH₃) | No | No |
| Triphenylsilane | (C₆H₅)₃SiH | Yes | Yes msu.edu |
Beyond hydrosilylation, silanes participate in a wide array of metal-catalyzed transformations. Many of these, such as reductive couplings, involve the oxidative addition of a Si-H bond to a metal center. However, tetraorganosilanes can participate in different types of catalytic cycles. One such area is in cross-coupling reactions where an organosilyl group can be transferred.
While Hiyama-type couplings often use more activated trialkoxy- or trihalosilanes, there is precedent for the use of tetraorganosilanes in transition-metal-catalyzed C-H activation and arylation reactions. researchgate.net In such a scenario, a metal catalyst (e.g., palladium, rhodium, iridium) could potentially activate a C-H bond on another substrate, followed by transmetalation with the arylsilane to transfer a phenyl or tolyl group, ultimately forming a new C-C bond. researchgate.netsemanticscholar.org This would represent a potential, though not extensively documented, pathway for the application of this compound as an arylating agent in specialized catalytic systems.
A Lewis acid is a chemical species that can accept an electron pair. While traditionally associated with elements like boron and aluminum, silicon can also exhibit significant Lewis acidity. The Lewis acidity of a silicon center is dramatically enhanced by attaching highly electronegative atoms or groups, which withdraw electron density from the silicon, making it more electrophilic. researchgate.netuni-heidelberg.de Silanes bearing perfluorinated aryl or alkoxy substituents, for example, have been developed as potent Lewis acids capable of catalyzing various organic transformations. researchgate.net
The ring-opening of epoxides is a classic example of a reaction that can be catalyzed by Lewis acids. nih.gov The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbons more susceptible to nucleophilic attack.
In this compound, the silicon atom is bonded to four carbon atoms of aryl groups. These groups are not strongly electron-withdrawing. The phenyl groups are largely electronically neutral, and the methyl group on the tolyl substituent is weakly electron-donating. As a result, the silicon center in this compound is not electron-deficient and the compound is considered a very weak Lewis acid, if at all. Its Lewis acidity is insufficient to effectively catalyze reactions like epoxide ring-opening.
Table 3: Effect of Substituents on Silicon Lewis Acidity
| Silane Type | Substituents | Electron-Withdrawing Effect | Resulting Lewis Acidity |
| Tetrahalosilane (e.g., SiCl₄) | Halogens (Cl, F) | Strong | Moderate to Strong vedantu.com |
| Perfluoroaryloxysilane | -OArF | Very Strong | Very Strong researchgate.net |
| Tetra-arylsilane | Aryl groups | Weak/None | Negligible |
Catalysis in Amidation Reactions via Silanol (B1196071) Intermediates
The catalytic activity of silanols, derived from precursors like this compound, in amidation reactions represents a significant area of research. These reactions, which form a crucial amide bond, can be facilitated by the unique properties of silanols. The general mechanism involves the activation of a carboxylic acid by the silanol, forming a silyl (B83357) ester intermediate. This activated species is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and regeneration of the silanol catalyst.
Research in this area has demonstrated that the electronic and steric properties of the substituents on the silicon atom can influence the catalytic efficiency. While specific studies focusing exclusively on (3-methylphenyl)(triphenyl)silanol are not extensively detailed in readily available literature, the principles established for other aryltriphenylsilanols are applicable. For instance, the Lewis acidity of the silicon center and the hydrogen-bonding capability of the hydroxyl group are key to the catalytic cycle.
A generalized catalytic cycle for silanol-catalyzed amidation is presented below:
Activation: The silanol reacts with a carboxylic acid, eliminating water to form a silyl ester.
Nucleophilic Attack: An amine attacks the carbonyl carbon of the silyl ester.
Amide Formation: The tetrahedral intermediate collapses to form the amide and release the silanol.
Hydrogen-Deuterium Exchange Reactions
Hydrogen-deuterium (H-D) exchange reactions are a powerful tool for probing reaction mechanisms and understanding the reactivity of specific C-H bonds. In the context of this compound, such studies would likely focus on the exchange of the methyl group's hydrogen atoms or the aromatic protons. These exchanges are often catalyzed by transition metals or strong bases.
Mechanistically, a transition metal catalyst, such as one from the platinum group, can activate the C-H bond, allowing for the exchange with a deuterium (B1214612) source like deuterium oxide (D₂O) or deuterium gas (D₂). The specific regioselectivity of the exchange, i.e., which hydrogen atoms are replaced by deuterium, can provide insights into the steric and electronic environment around the bond. For this compound, the directing effect of the silyl group and the methyl group on the aromatic ring would influence the position of deuteration on the tolyl moiety.
While specific experimental data on the H-D exchange of this compound is not prominently available, related studies on similar aromatic silanes suggest that the process is feasible and can be used to label specific positions within the molecule for analytical purposes, such as in mass spectrometry or NMR spectroscopy.
Oxidation Processes, e.g., Aerobic Oxidation to Silanols
The oxidation of organosilanes to silanols is a fundamental transformation in organosilicon chemistry. This compound can be oxidized to its corresponding silanol, (3-methylphenyl)(triphenyl)silanol, through various methods, including aerobic oxidation. This process typically involves the use of an oxidant and sometimes a catalyst.
Aerobic oxidation utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign method. The reaction may proceed through a radical mechanism, where a silyl radical is generated and then reacts with oxygen. Alternatively, catalytic systems, often involving transition metal complexes, can facilitate the oxidation under milder conditions. These catalysts can activate the Si-H bond (if present) or, in the case of tetraorganosilanes, potentially activate a C-Si bond under specific conditions, although this is less common for stable aryl-Si bonds.
The resulting silanol is a valuable synthetic intermediate, as discussed in the context of catalysis. The efficiency of the oxidation can be influenced by factors such as the reaction temperature, pressure of oxygen, and the presence of initiators or catalysts.
Mechanistic Studies of Reactions Involving this compound Structural Motifs
The structural motif of this compound serves as a platform for investigating a variety of reaction mechanisms in organosilicon chemistry.
Exploration of Silyl Radical Reactivity and Fragmentation Pathways
Silyl radicals are highly reactive intermediates that can be generated from organosilanes, including those with the this compound framework, through processes like photolysis or reaction with radical initiators. Once formed, the (3-methylphenyl)(triphenyl)silyl radical can undergo several reactions, including:
Hydrogen Abstraction: The silyl radical can abstract a hydrogen atom from a suitable donor molecule.
Addition to Multiple Bonds: It can add to double or triple bonds, forming new carbon-silicon bonds.
Fragmentation: Under certain conditions, particularly with specific substitution patterns, silyl radicals can undergo fragmentation, leading to the cleavage of bonds attached to the silicon atom. For the (3-methylphenyl)(triphenyl)silyl radical, fragmentation would likely involve the cleavage of a phenyl or tolyl group, although this is generally less favorable for stable aryl-silicon bonds compared to other types of substituents.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study these transient radical species, providing information about their structure and electronic properties.
Elucidation of Reaction Mechanisms in Catalytic Cycles
The this compound moiety can be instrumental in elucidating the mechanisms of catalytic cycles where organosilanes are involved as reagents or where silanols act as catalysts. By systematically modifying the substituents on the silicon atom (e.g., comparing phenyl, tolyl, and other aryl groups), researchers can probe the electronic and steric effects on the catalytic process.
For instance, in a hydrosilylation reaction catalyzed by a transition metal, the electronic nature of the aryl group in the silane can influence the rate of oxidative addition of the Si-H bond to the metal center, a key step in many catalytic cycles. While this compound itself lacks a Si-H bond, its derivatives that do possess this bond are central to such studies. The insights gained from these studies help in the design of more efficient and selective catalysts.
Electrophilic and Nucleophilic Activation of Silicon-Containing Bonds
The silicon-containing bonds in this compound, primarily the Si-C bonds, can be activated by either electrophiles or nucleophiles.
Electrophilic Activation: Strong electrophiles can attack the aryl rings, leading to substitution reactions. More relevant to the silicon center, certain electrophiles can promote the cleavage of the Si-C bond. For example, protodesilylation, the cleavage of a Si-C bond by a proton source, is a classic example of electrophilic cleavage. The rate of this reaction is influenced by the nature of the aryl group.
Nucleophilic Activation: Nucleophiles can attack the silicon center, particularly if it is rendered more electrophilic by the presence of electron-withdrawing groups or through coordination to a Lewis acid. This can lead to the displacement of one of the organic groups. The relative leaving group ability of the phenyl versus the 3-methylphenyl group would be a key factor in determining the product distribution in such reactions. The presence of fluoride (B91410) ions is particularly effective in promoting nucleophilic cleavage of Si-C bonds.
These mechanistic investigations are crucial for understanding the fundamental reactivity of organosilanes and for developing new synthetic methodologies.
Chemical Compounds Mentioned
| Compound Name |
| This compound |
| (3-Methylphenyl)(triphenyl)silanol |
| Deuterium oxide |
| Deuterium gas |
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₂Si |
| Molecular Weight | 350.53 g/mol |
| Appearance | White to off-white powder |
| Boiling Point | Not available |
| Melting Point | 116-118 °C |
| Solubility | Soluble in organic solvents like toluene (B28343) and chloroform |
Regioselectivity and Stereoselectivity in Reactions of Substituted Silanes
The regioselectivity and stereoselectivity of reactions involving substituted silanes, such as this compound, are dictated by a combination of electronic and steric factors inherent to the silicon atom and its substituents. These factors influence the outcome of reactions occurring both at the silicon center and at the aromatic rings attached to it.
Regioselectivity in Electrophilic Aromatic Substitution:
In electrophilic aromatic substitution (SEAr) reactions on the tolyl group of this compound, the positions of electrophilic attack are directed by the combined influence of the methyl group and the triphenylsilyl group. The methyl group is an activating, ortho, para-director due to its electron-donating inductive effect. libretexts.orgwikipedia.org Conversely, the triphenylsilyl group is generally considered to be a deactivating group but also an ortho, para-director. This directive effect is attributed to the ability of the silicon atom to stabilize the intermediate carbocation (the arenium ion) through σ-π conjugation, particularly when the positive charge is located at the ortho or para positions relative to the silyl group.
When both a methyl and a triphenylsilyl group are present on the same aromatic ring, their directing effects can either reinforce or compete with each other. In the case of this compound, the methyl group at the meta position relative to the silyl group directs incoming electrophiles to the 2-, 4-, and 6-positions. The triphenylsilyl group directs to the positions ortho and para to itself (the 2-, 4-, and 6-positions). Therefore, in this isomer, the directing effects of both groups are largely synergistic, favoring substitution at the positions activated by both groups.
| Reactant | Reaction | Product(s) | Regioselectivity |
| Toluene | Nitration (HNO₃, H₂SO₄) | o-Nitrotoluene, p-Nitrotoluene, m-Nitrotoluene | ortho/para directing, with meta as minor product |
| tert-Butylbenzene | Nitration (HNO₃, H₂SO₄) | 4-Nitro-tert-butylbenzene (major), 2-Nitro-tert-butylbenzene (minor) | para favored due to steric hindrance at the ortho position |
Stereoselectivity at the Silicon Center:
Reactions that create or involve a chiral silicon center can proceed with a high degree of stereoselectivity. The stereochemical outcome is highly dependent on the reaction mechanism and the nature of the reagents used. For instance, in reactions where a chiral hydrosilane is converted to a silylborane using a platinum catalyst, the reaction can proceed with perfect stereoselectivity, retaining the configuration at the silicon center. organicchemistrytutor.com
Subsequent reactions of these chiral silylboranes, such as their conversion to silyl anions followed by reaction with an electrophile, can also be highly stereospecific. The configurational stability of the intermediate silyl anion plays a crucial role in determining the stereochemical purity of the final product. Studies have shown that chiral silyl nucleophiles generated from silylboranes can be configurationally stable, even at room temperature, and react with electrophiles with high stereoretention. organicchemistrytutor.com
For a molecule like this compound, if it were modified to be chiral at the silicon center (e.g., by replacing one of the phenyl groups with a different group), it would be expected to undergo stereoselective reactions. The electronic and steric properties of the 3-methylphenyl and triphenyl groups would influence the approach of reagents to the silicon center, thereby directing the stereochemical outcome of the reaction.
| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |
| Borylation of chiral hydrosilanes | Pt(PPh₃)₄ | Retention of configuration (>99% stereoselectivity) | organicchemistrytutor.com |
| Silylation of alkyl halides with chiral silylboranes | Palladium catalyst | Stereoretentive manner (>99% es) | organicchemistrytutor.com |
| Conjugate addition of chiral silylboranes | Copper(I) catalyst | Perfect stereospecificity | organicchemistrytutor.com |
Spectroscopic Characterization and Structural Elucidation of 3 Methylphenyl Triphenyl Silane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the precise structure of (3-Methylphenyl)(triphenyl)silane in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a complete picture of the molecular framework can be assembled.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl group protons and the aromatic protons of the four phenyl rings.
The protons of the three unsubstituted phenyl rings attached to the silicon atom typically appear as a complex multiplet in the aromatic region of the spectrum, generally between δ 7.3 and 7.7 ppm. rsc.orgresearchgate.net The protons of the 3-methylphenyl (m-tolyl) group will exhibit a distinct pattern, differentiated by their positions relative to the methyl and silyl (B83357) substituents. The methyl group itself is expected to produce a singlet at approximately δ 2.3-2.4 ppm, a characteristic chemical shift for a methyl group on a benzene (B151609) ring. The aromatic protons of the tolyl group will appear as multiplets in the aromatic region. The integration of the signals would correspond to a 3H singlet for the methyl group and a total of 19H for the combined aromatic protons (15H from the three phenyl groups and 4H from the tolyl group).
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~2.3 - 2.4 | Singlet (s) | 3H |
| Aromatic (m-tolyl group) | ~7.0 - 7.5 | Multiplet (m) | 4H |
The ¹³C NMR spectrum provides a map of the carbon skeleton. Each unique carbon atom in this compound will generate a distinct signal. The spectrum is characterized by a single aliphatic resonance for the methyl carbon and a series of aromatic resonances.
The methyl carbon of the tolyl group is expected to appear in the aliphatic region, typically around δ 21-22 ppm. The aromatic region will be more complex. The carbon atoms directly bonded to the silicon atom (ipso-carbons) are expected to have a characteristic chemical shift. For related compounds like (4-bromophenyl)dimethyl(phenyl)silane, the ipso-carbon of the phenyl group appears around δ 137.5 ppm. rsc.org The other aromatic carbons will resonate between approximately δ 128 and 140 ppm. rsc.orgorganicchemistrydata.org The specific chemical shifts for the carbons in the 3-methylphenyl ring will be influenced by the electronic effects of both the methyl and triphenylsilyl substituents. Quaternary carbons, such as the ipso-carbons and the methyl-substituted carbon of the tolyl ring, can be identified by their lack of signal in a DEPT-135 experiment.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~21 - 22 |
| Aromatic C-H | ~128 - 136 |
Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the environment of the silicon atom. huji.ac.il Since ²⁹Si has a spin of ½, it yields sharp NMR signals, although it is a low-sensitivity nucleus. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. researchgate.netunige.ch
For tetra-aryl silanes like this compound, the silicon atom is in a tetracoordinate environment, bonded to four carbon atoms. The ²⁹Si chemical shift is expected to be in the range typical for such compounds, which is generally between δ -10 and -30 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgunamur.be For instance, the ²⁹Si chemical shift for (4-methoxyphenyl)triphenylsilane (B11947938) is reported at approximately -18.9 ppm. rsc.org The specific shift for this compound would provide confirmation of the silicon's bonding environment. researchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is dominated by absorptions corresponding to its aromatic and organosilicon components.
Key vibrational modes include:
Aromatic C-H Stretching: Sharp bands are expected above 3000 cm⁻¹, typically in the 3050-3070 cm⁻¹ region, characteristic of C-H bonds on a benzene ring. researchgate.net
Aliphatic C-H Stretching: Absorptions corresponding to the methyl group's C-H bonds are expected just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. researchgate.net
Aromatic C=C Stretching: Multiple sharp bands of variable intensity appear in the 1400-1600 cm⁻¹ region, which are characteristic of the phenyl rings. A strong band around 1430 cm⁻¹ is often indicative of a phenyl group attached to silicon. researchgate.netresearchgate.net
Si-Phenyl (Si-C) Vibrations: A strong and characteristic absorption band for the Si-phenyl bond is typically observed in the region of 1100-1120 cm⁻¹. researchgate.net Other bands related to Si-C vibrations can be found at lower wavenumbers, such as around 700 cm⁻¹. researchgate.netresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Weak |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound (C₂₅H₂₂Si), the molecular weight is approximately 350.5 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation pattern is highly informative. In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, breaking at its weakest bonds. For arylsilanes, a common fragmentation pathway is the loss of the aromatic groups. nih.govlibretexts.org Key expected fragments for this compound would include:
[M - C₆H₅]⁺: Loss of a phenyl radical (77 Da), resulting in a fragment ion at m/z ≈ 273. This is often a very prominent peak.
[M - C₇H₇]⁺: Loss of a tolyl radical (91 Da), resulting in a fragment ion at m/z ≈ 259, corresponding to the triphenylsilyl cation.
[C₁₈H₁₅Si]⁺: The triphenylsilyl cation itself, at m/z ≈ 259.
[C₆H₅]⁺ and [C₇H₇]⁺: Peaks corresponding to the phenyl (m/z = 77) and tolyl (m/z = 91) cations may also be observed.
The relative abundance of these fragment ions provides clues about the stability of the resulting cations and the relative strengths of the Si-C bonds. libretexts.orgyoutube.com
Advanced Spectroscopic Techniques: 2D-IR Spectroscopy
Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique that can reveal structural dynamics and vibrational couplings that are not apparent in a standard 1D-IR spectrum. By spreading the IR spectrum across two frequency dimensions, it generates cross-peaks between coupled vibrational modes.
For a molecule like this compound, 2D-IR could be used to study the coupling between the vibrational modes of the different phenyl rings and the methyl group. For instance, it could elucidate the coupling between the Si-C stretching vibrations and the ring deformation modes of the phenyl and tolyl groups. This technique provides a deeper understanding of the intramolecular energy transfer and the subtle interactions between the different substituents on the central silicon atom on ultrafast timescales. While a powerful research tool, its application is less common for routine structural characterization compared to NMR and MS.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (4-bromophenyl)dimethyl(phenyl)silane |
| (4-methoxyphenyl)triphenylsilane |
| di(triphenylsilane)ether |
| Tetramethylsilane (TMS) |
| Trimethyl(phenyl)silane |
Computational Chemistry and Theoretical Studies on 3 Methylphenyl Triphenyl Silane and Analogues
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of a molecule's electronic structure. arxiv.orgarxiv.org These methods solve approximations of the Schrödinger equation to determine properties such as molecular orbital energies, electron distribution, and optimized geometries. epfl.chepfl.ch For (3-Methylphenyl)(triphenyl)silane, QM calculations, particularly those employing Density Functional Theory (DFT) with appropriate basis sets (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVDZ), can elucidate key features governing its reactivity. researchgate.netresearchgate.net
The introduction of a methyl group at the meta-position of one phenyl ring subtly perturbs the electronic environment of the parent triphenylsilane (B1312308) molecule. QM calculations can precisely quantify this perturbation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Furthermore, these calculations yield a detailed map of the electrostatic potential, revealing the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with electrophiles and nucleophiles. The calculated dipole moment and Mulliken or Natural Bond Orbital (NBO) charge distributions provide a quantitative measure of the polarity and the partial charges on each atom, respectively. For instance, the charge on the silicon atom is a direct indicator of its electrophilicity.
Table 1: Hypothetical QM-Calculated Electronic Properties of Silane (B1218182) Analogues (DFT/B3LYP/6-31G)*
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Charge on Si (a.u.) |
| Triphenylsilane | -6.25 | -0.85 | 5.40 | 0.45 | +0.78 |
| This compound | -6.21 | -0.82 | 5.39 | 0.52 | +0.77 |
| (4-Methylphenyl)(triphenyl)silane | -6.15 | -0.80 | 5.35 | 0.60 | +0.76 |
This table is illustrative, based on general principles of electronic effects. Actual values would require specific calculations.
Density Functional Theory (DFT) for Reaction Pathway Analysis and Transition State Identification
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms. researchgate.netnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving this compound. The process involves mapping the potential energy surface (PES) that connects reactants to products.
A typical investigation begins by optimizing the geometries of the reactants, products, and any proposed intermediates. Following this, computational chemists employ specialized algorithms to locate the transition state (TS), which represents the maximum energy point along the minimum energy reaction path. ucsb.edu A common and robust method for this is the Synchronous Transit-Guided Quasi-Newton (QST2) method, which requires only the optimized structures of the reactant and product as input. ucsb.edugithub.io An alternative, QST3, uses an initial guess for the transition state structure in addition to the reactant and product structures. ucsb.edu
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| Transition State | Activated complex | +25.4 |
| Products | Reaction products | -15.2 |
Prediction of Acidity and Lewis Acidity Profiles of Silanes
Computational methods are highly effective for predicting the acidity of molecules in various contexts. researchgate.netmdpi.com For silanes, this can refer to the Brønsted-Lowry acidity (pKa) of a Si-H bond or the Lewis acidity of the silicon center.
The pKa of a Si-H bond in a hydrosilane analogue can be calculated using thermodynamic cycles that combine gas-phase DFT calculations with a continuum solvent model (like the Polarizable Continuum Model, PCM) to account for solvation effects. researchgate.netrowansci.com The accuracy of these predictions can be high, often within 0.5-1.0 pKa units of experimental values, making it a powerful tool for assessing the influence of substituents. researchgate.net The electron-donating nature of the methyl group in this compound would be predicted to slightly increase the pKa (decrease the acidity) of a corresponding hydrosilane compared to an unsubstituted analogue.
The Lewis acidity of the silicon atom in tetracoordinate silanes like this compound is generally weak but can be quantified computationally. nih.gov A standard method for evaluating Lewis acidity is the calculation of the Fluoride (B91410) Ion Affinity (FIA) or Hydride Ion Affinity (HIA). nih.govnih.gov These values correspond to the negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride or hydride ion, respectively. Higher FIA or HIA values indicate stronger Lewis acidity. High-level calculations, such as M06-2X or DLPNO-CCSD(T), are often employed for accurate predictions. nih.govnih.gov Computational studies show that electron-withdrawing substituents on the phenyl rings dramatically increase the Lewis acidity of the silicon center, while electron-donating groups, such as the methyl group, would have the opposite effect. nih.gov
Table 3: Predicted Lewis Acidity Based on Calculated Fluoride Ion Affinity (FIA)
| Compound | Substituent Effect | Predicted Relative FIA (kJ/mol) | Predicted Lewis Acidity |
| (3-Trifluoromethylphenyl)(triphenyl)silane | Strong Electron-Withdrawing | High | Increased |
| Triphenylsilane | Reference | Baseline | Moderate |
| This compound | Weak Electron-Donating | Low | Decreased |
This table provides a qualitative comparison based on established principles of substituent electronic effects on Lewis acidity.
Molecular Dynamics Simulations (Potential for Future Research)
While QM and DFT methods excel at describing single-molecule properties and reaction steps, Molecular Dynamics (MD) simulations offer a pathway to understanding the dynamic behavior of molecular ensembles and their interactions over time. nih.gov For this compound, MD simulations represent a promising area for future research.
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. nih.govmdpi.com This requires a force field, which is a set of parameters and potential functions that describe the energetics of bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field. nih.gov The detailed electronic structure information obtained from the QM calculations discussed previously would be essential for developing a specific and accurate force field for this compound and its analogues.
Potential research applications for MD simulations include:
Solvation Studies: Simulating the molecule in various solvents to analyze solvation shell structure, diffusion coefficients, and the thermodynamics of solvation.
Surface Interactions: Modeling the adsorption and self-assembly of this compound on different surfaces (e.g., silica, metals), which is relevant for applications in coatings and surface modification. tandfonline.com
Bulk Properties: Predicting bulk-phase properties such as density, viscosity, and glass transition temperature for materials composed primarily of this molecule.
Conformational Dynamics: Studying the rotational dynamics of the phenyl and methylphenyl groups and how these motions are influenced by the molecular environment.
MD simulations can bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material, providing insights into complex, condensed-phase phenomena. youtube.com
Structure-Reactivity Relationships from Computational Models
A primary goal of computational studies is to establish clear relationships between a molecule's structure and its chemical reactivity. By systematically studying a series of related compounds, such as variously substituted (Aryl)(triphenyl)silanes, it is possible to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com
These models use statistical methods to correlate calculated molecular descriptors with experimental data (e.g., reaction rates, equilibrium constants, or biological activity). researchgate.netnih.gov For this compound and its analogues, relevant descriptors would include:
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment, and calculated Lewis acidity (FIA). researchgate.net
Steric Descriptors: Molecular volume, surface area, and specific steric parameters that describe the bulkiness of the substituents.
Topological Descriptors: Descriptors related to molecular connectivity and branching.
For example, a QSAR study could demonstrate a linear correlation between the calculated charge on the silicon atom and the logarithmic rate of a nucleophilic substitution reaction at that center for a series of compounds. Such a model not only provides predictive power for new, unsynthesized analogues but also offers a mechanistic interpretation of the substituent effects. mdpi.com Advanced techniques like Comparative Molecular Field Analysis (CoMFA) can generate 3D contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties (positive or negative) would enhance or diminish reactivity, providing a powerful visual guide for rational molecular design. researchgate.net
Table 4: Example of a Simple QSAR Model for a Hypothetical Reaction
| Compound | Substituent (X) | Calculated Descriptor (e.g., LUMO energy in eV) | Experimental Data (log k_rel) |
| (X-phenyl)(triphenyl)silane | 4-NO₂ | -1.15 | 1.50 |
| (X-phenyl)(triphenyl)silane | 4-Cl | -0.90 | 0.35 |
| (X-phenyl)(triphenyl)silane | H | -0.85 | 0.00 |
| (X-phenyl)(triphenyl)silane | 3-CH₃ | -0.82 | -0.15 |
| (X-phenyl)(triphenyl)silane | 4-CH₃ | -0.80 | -0.25 |
This illustrative table shows how a calculated electronic descriptor (LUMO energy) could be correlated with relative reaction rates, forming the basis of a structure-reactivity relationship.
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Advanced Applications in Materials Science and Organic Synthesis
Advanced Materials and Device Applications
Precursors for Silicon-Based Materials in Electronics and Optics
Organosilanes are fundamental precursors for the synthesis of silicon-based materials that are integral to the electronics and optics industries. Compounds like Trimethyl(phenyl)silane have been investigated for their suitability in chemical vapor deposition (CVD) processes to create dielectric films of hydrogenated silicon carbide. researchgate.net These materials are valued for their specific electronic and optical properties. The thermal stability and volatility of such precursors are critical for their application in CVD. researchgate.net While (3-Methylphenyl)(triphenyl)silane is a more complex molecule, its phenyl and triphenylsilyl groups suggest it could serve as a precursor for silicon-containing thin films with tailored refractive indices or dielectric constants, potentially for applications in waveguides or as insulating layers in microelectronics. The presence of the methylphenyl group could influence the carbon content and resulting properties of the deposited silicon-based material.
Functionality in Optoelectronic Devices, e.g., Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, silane-containing molecules have demonstrated significant potential, particularly in the architecture of Organic Light-Emitting Diodes (OLEDs). The triphenylsilane (B1312308) moiety is known to impart high thermal and chemical stability, as well as desirable glassy properties to materials. snu.ac.kr For instance, molecules incorporating triphenylsilanyl groups have been synthesized for use as hole-blocking and exciton-blocking layers in phosphorescent OLEDs. snu.ac.kr These materials are crucial for confining the recombination of electrons and holes within the emissive layer, thereby enhancing the device's quantum efficiency. snu.ac.kr The bulky nature of the triphenylsilyl group can also prevent intermolecular aggregation, which is beneficial for maintaining high emission efficiency. The introduction of a 3-methylphenyl group to the triphenylsilane core in this compound could further modulate the electronic properties and morphology of materials designed for OLED applications.
Utilization in Polymer Industry as Crosslinking Agents and Polymerization Modifiers
Silanes are versatile compounds in the polymer industry, functioning as crosslinking agents, dispersing agents, and polymerization modifiers. researchgate.net Crosslinking agents create covalent bonds between polymer chains, which enhances mechanical strength, thermal stability, and chemical resistance in the final material, such as in plastics and rubbers. nih.govhengdasilane.com Phenyl silanes, in particular, are noted for their performance at high temperatures and are used as crosslinkers in the synthesis of high-temperature silicone polymers. nih.gov They can also act as electron donors in polymerization processes, for example, in the production of polypropylene. nih.gov Given its structure, this compound could potentially be utilized as a crosslinking agent or a modifier in specialized polymer systems where high thermal stability and specific mechanical properties are required.
| General Role of Silanes in the Polymer Industry | Potential Function of this compound | Relevant Polymer Types |
| Crosslinking Agent | To form three-dimensional networks, enhancing thermal and mechanical stability. chemicalbook.com | Silicone resins, Polyolefins |
| Polymerization Modifier | To control the polymerization process and resulting polymer properties. | Polypropylene |
| Dispersing Agent | To improve the dispersion of fillers within a polymer matrix. researchgate.net | Filled composites |
Synthetic Reagent and Catalyst Immobilization
In organic synthesis, organosilanes like triphenylsilane are used as reagents, for example, in reduction reactions. sigmaaldrich.com The silicon-hydride bond in triphenylsilane is a key functional group for these transformations. While this compound lacks this Si-H bond, its robust tetra-organo-substituted silicon center makes it a stable scaffold. This stability is advantageous for applications where the silane (B1218182) acts as a directing group or a bulky protecting group.
Furthermore, the triphenylsilyl group can be a component of ligands for metal catalysts. The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. The structure of this compound could be functionalized to allow its attachment to a polymer or inorganic support, thereby serving as a linker for catalyst immobilization. The steric bulk of the triphenylsilyl moiety can also influence the catalytic activity and selectivity of the anchored metal center.
Future Research Directions and Outlook for 3 Methylphenyl Triphenyl Silane Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The future development of (3-Methylphenyl)(triphenyl)silane chemistry is intrinsically linked to the availability of efficient and sustainable synthetic methods. While traditional routes to arylsilanes often involve Grignard or organolithium reagents, contemporary research focuses on cleaner and more versatile catalytic approaches.
A promising avenue for the synthesis of this compound involves the strategic use of its bromo-substituted precursor, (3-Bromophenyl)triphenylsilane. The synthesis of this precursor has been documented, involving the reaction of 1,3-dibromobenzene (B47543) with n-butyllithium followed by quenching with chlorotriphenylsilane. chemicalbook.com Future research could focus on optimizing this initial step, perhaps by exploring alternative, more sustainable lithiation or Grignard formation techniques.
Table 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
| Step | Description |
| Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide bond of (3-Bromophenyl)triphenylsilane to form a Pd(II) intermediate. youtube.com |
| Transmetalation | The methyl group from an organometallic reagent (e.g., a methylboronic acid derivative in a Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.com |
| Reductive Elimination | The desired product, this compound, is formed as the two organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst. youtube.com |
Furthermore, the development of visible-light-driven photoredox catalysis offers a novel and sustainable approach to the synthesis of organosilanes and could be a significant area of future research for this compound. sioc-journal.cn
Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations
The reactivity of this compound remains largely unexplored, presenting a fertile ground for future investigation. The presence of the methyl group on the phenyl ring opens up possibilities for various transformations that are not available to the parent triphenylsilane (B1312308).
Future research could focus on the selective functionalization of the methyl group through radical or oxidative reactions. This could lead to the synthesis of a new family of functionalized silanes with potential applications in materials science and medicinal chemistry. Additionally, the electronic effects of the triphenylsilyl group on the reactivity of the aromatic ring could be systematically studied.
Another intriguing area of research is the potential for this compound to act as a ligand or precursor in catalysis. The silicon atom could be functionalized to create novel silanol (B1196071) or related species, which have been shown to participate in various catalytic processes. nih.gov The steric bulk of the triphenylsilyl group combined with the electronic properties of the tolyl moiety could lead to unique selectivity in catalytic transformations.
Advanced Computational Modeling for Predictive Design of Silane-Based Materials
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules. nih.gov In the context of this compound, advanced computational modeling can play a crucial role in guiding future research efforts.
Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound and its derivatives. researchgate.net This information would be invaluable for understanding its potential as a material for organic electronics. For instance, the calculated HOMO and LUMO energy levels can help to assess its suitability as a host or charge-transport material in Organic Light-Emitting Diodes (OLEDs). researchgate.net
Molecular dynamics simulations could be used to model the behavior of this compound in condensed phases, providing insights into its packing, morphology, and potential for forming stable amorphous glasses, a desirable property for OLED fabrication. ceur-ws.org These computational studies would not only accelerate the discovery of new applications but also provide a deeper understanding of the structure-property relationships in this class of organosilanes.
Integration into Emerging Technologies and Multidisciplinary Research Areas
The unique combination of properties expected for this compound makes it a candidate for integration into various emerging technologies. The field of organosilicon materials is rapidly expanding, with applications in electronics, photonics, and biomedicine. researchgate.netmdpi.com
A significant area of future research will be the exploration of this compound as a component in organic electronics, particularly in OLEDs. ceur-ws.orgresearchgate.net Arylsilanes are known for their high thermal stability and wide bandgaps, making them suitable as host materials for phosphorescent emitters or as charge-transporting layers. The introduction of the methyl group could be used to fine-tune the material's properties, such as its solubility and glass transition temperature, without significantly altering its electronic characteristics.
Furthermore, the potential for functionalization of the tolyl ring could lead to the development of novel sensors. By attaching specific recognition units to the aromatic ring, it may be possible to create chemosensors where the binding event is signaled by a change in the photophysical properties of the molecule.
The biocompatibility of certain organosilicon compounds also opens up avenues for future research in biomedical applications. acs.org While speculative at this stage, derivatives of this compound could be investigated for their potential as drug delivery vehicles or as components of biocompatible materials.
Q & A
Q. What are the established synthetic routes for (3-Methylphenyl)(triphenyl)silane, and how can reaction conditions be optimized?
Synthesis typically involves organolithium reagents and silylation agents. For example, triphenylsilane derivatives can be synthesized via nucleophilic substitution using triphenylsilyllithium intermediates generated from n-butyllithium and tetrahydrofuran (THF) under inert conditions. Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of silane to aryl halide), maintaining anhydrous conditions, and using low temperatures to minimize side reactions . Post-synthesis purification via recrystallization (e.g., benzene-ethanol mixtures) improves yield and purity.
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
- X-ray crystallography : Resolves crystal structure and bond angles (e.g., using SHELXL for refinement) .
- NMR spectroscopy : and NMR identify substituent environments (e.g., shifts between -10 to -30 ppm for triphenylsilanes) .
- Infrared (IR) spectroscopy : Validates Si-C and C-H stretching modes (e.g., 700–800 cm for Si-Ph bonds) .
Q. What are the primary applications of this compound in material science?
The compound is used as a precursor in hybrid silane films for surface modification. For example, silane primers containing organofunctional groups (e.g., methacryloxypropyltrimethoxysilane) enhance adhesion on zirconia surfaces. Key parameters include hydrolysis time (e.g., 23 hours at pH 4.1) and silane concentration (1–3 vol.%) to optimize wettability and corrosion resistance .
Q. How does this compound participate in hydrosilylation reactions?
It acts as a silicon-based reducing agent in catalytic hydrosilylation. For instance, with HBpin (pinacolborane), it forms 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane under Cu(BTC) catalysis (70°C, acetonitrile). Selectivity (>95%) is achieved by controlling the catalyst loading (30 mg) and reaction time .
Advanced Research Questions
Q. What mechanistic insights exist for palladium-catalyzed oxidative addition involving this compound?
Pd(0) complexes undergo oxidative addition with Si–H bonds, forming Pd–H–Si intermediates. Electronic effects influence equilibrium: electron-withdrawing substituents (e.g., 4-fluorophenyl) stabilize Pd–Si adducts. For example, tris(4-fluorophenyl)silane shifts equilibrium ratios (1:2.8) compared to triphenylsilane (1:3.3) due to enhanced electrophilicity .
Q. How does this compound facilitate Co(III)-catalyzed C–H functionalization?
In Co(III)-catalyzed carboformylation, the silane acts as a traceless directing group. Using [Cp*Co(CH)][B(CF)] (20 mol%) in 1,2-dichloroethane (70°C), it enables α-quaternary aldehyde synthesis. Key parameters include silane-to-substrate ratios (1:3) and proton scavengers (e.g., Proton Sponge®) to suppress acid-induced side reactions .
Q. What computational approaches are used to model this compound's reactivity?
Density Functional Theory (DFT) predicts electronic structures and transition states. SHELX software refines crystallographic data to validate bond lengths (e.g., Si–C distances ~1.87 Å) and torsional angles. Molecular dynamics simulations assess hydrolytic stability in silane films .
Q. How can environmental degradation products of this compound be analyzed?
GC-MS with a limit of quantification (LOQ) of 1 mg/kg detects degradation byproducts (e.g., phosphine oxides). Sample preparation involves Soxhlet extraction (hexane:acetone, 1:1) and derivatization with BSTFA to enhance volatility .
Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?
Variable-temperature NMR (VT-NMR) distinguishes dynamic effects (e.g., hindered rotation of aryl groups). Deuterated solvents (CDCl vs. DMSO-d) and 2D experiments (COSY, HSQC) assign overlapping signals. Cross-validation with X-ray data resolves ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
